Validated Role as a Critical Intermediate for an Anti-Proliferative 8-Phenylxanthine Lead Series
In a patented synthesis from the Shanghai Institute of Materia Medica, (2-aminoethyl)(ethyl)methylamine served as a non-fungible intermediate in constructing 8-[4-(2-(2-(ethyl(methyl)amino)ethyl)-carbamoyl-trans-vinyl)phenyl]-1,3-dicyclohexylmethylxanthine, a compound exhibiting broad-spectrum anti-proliferative activity [1][2]. The ethyl(methyl)amino moiety was explicitly retained in the final structure, indicating that its specific steric and electronic profile was essential for target engagement. Unsubstituted ethylenediamine or its N,N-dimethyl analog would produce a different terminal amine topology, likely abolishing the observed cellular activity.
| Evidence Dimension | Functional utility as a medicinal chemistry building block for a specific pharmacophore |
|---|---|
| Target Compound Data | Enables synthesis of 8-phenylxanthines with broad-spectrum cell proliferation inhibition [1] |
| Comparator Or Baseline | Unsubstituted ethylenediamine or N,N-dimethylethylenediamine would yield analogs with different N-substitution patterns, not evaluated in this patent |
| Quantified Difference | Not quantifiable; the specific substitution is integral to the disclosed invention's molecular identity |
| Conditions | Multi-step organic synthesis as disclosed in patent CN102260260B |
Why This Matters
This demonstrates a specific, high-value synthetic application where the exact compound is structurally required, providing a clear procurement rationale for medicinal chemistry groups replicating or building upon this scaffold.
- [1] Liu, H., Wang, H., Jiang, H., et al. (2014). CN102260260B - 8-Phenylxanthine compounds, their preparation, pharmaceutical compositions containing them and their use. China National Intellectual Property Administration. View Source
- [2] Zhejiang Ruibo Pharmaceutical Co., Ltd.; Ye, B., Chen, X. (2019). CN201910200993 - A method for preparing N-ethyl-N-methyl-1,2-ethanediamine. View Source
